2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic organic compound that integrates multiple functional groups including a fluorophenoxy group, a triazolopyrimidine structure, a methoxyphenyl segment, and a piperazine ring. This compound's intricate structure suggests potential utility in medicinal chemistry due to its capacity to engage in various interactions within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically begins with the preparation of intermediate compounds, involving nucleophilic aromatic substitution, cyclization, and condensation reactions under controlled conditions.
Step 1: : Nucleophilic substitution to introduce the fluorophenoxy group onto an aryl ring.
Step 2: : Formation of the triazolopyrimidine core through cyclization.
Step 3: : Coupling the intermediate with a piperazine derivative.
Step 4: : Final condensation with a methoxyphenyl substituent.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but emphasizes yield optimization and cost-effectiveness. This involves the use of continuous flow reactors, solvent recycling, and process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can participate in a range of chemical reactions due to its functional groups.
Oxidation: : Potential to undergo oxidation at the methoxy group.
Reduction: : Reduction reactions can target the triazolopyrimidine moiety.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminium hydride.
Substitution: : Conditions vary with the substituent, often using bases or acids to facilitate the reaction.
Major Products Formed
The reactions yield derivatives of the original compound, introducing new functional groups or altering existing ones, which can be characterized using spectroscopic methods.
Scientific Research Applications
2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone finds applications across multiple fields:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential interactions with biological targets, aiding in the study of cellular processes.
Medicine: : Investigated for therapeutic potential, particularly in areas requiring modulation of specific molecular pathways.
Industry: : Incorporated in materials science for developing advanced functional materials.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyrimidine core, in particular, may interact with kinase enzymes, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-(4-bromophenoxy)-1-(4-(3-(3-hydroxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Uniqueness
The presence of the methoxyphenyl and fluorophenoxy groups in 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone distinguishes it from its analogs, potentially enhancing its binding affinity and specificity for certain biological targets.
Biological Activity
The compound 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone , with CAS number 920184-83-4 , is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on its anticancer and enzyme inhibitory effects.
- Molecular Formula : C23H22FN7O3
- Molecular Weight : 463.5 g/mol
- Structure : The compound features a triazolopyrimidine core, which is known for its interaction with various biological targets.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the triazolo-pyrimidine structure followed by the introduction of the piperazine and fluorophenoxy groups. Detailed synthetic pathways are often documented in research articles focusing on similar heterocyclic compounds.
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of triazolopyrimidine have shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : Compounds similar to the target compound have demonstrated IC50 values in the range of 0.98 to 6.2 µM against these cell lines, indicating potent antiproliferative activity .
Enzyme Inhibition
The presence of the triazole ring is particularly noteworthy as it engages in hydrogen bonding with enzyme active sites, enhancing its inhibitory potential against various enzymes:
- Target Enzymes : Aromatase, cholinesterase, and carbonic anhydrase.
- Mechanism : The triazole fragment facilitates interactions that may lead to competitive inhibition of these enzymes, which are crucial in cancer progression and other diseases .
Case Studies
- Study on Triazolo-Pyrimidines :
- Enzyme Inhibition Study :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C23H22FN7O3 |
Molecular Weight | 463.5 g/mol |
Anticancer Activity (IC50) | 0.98 - 6.2 µM |
Target Enzymes | Aromatase, Cholinesterase |
Synthesis Method | Multi-step organic synthesis |
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-19-4-2-3-17(13-19)31-23-21(27-28-31)22(25-15-26-23)30-11-9-29(10-12-30)20(32)14-34-18-7-5-16(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVKTRNENXMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.